molecular formula C17H15N3O2 B11105954 2H-Pyridazin-3-one, 2-[(diphenylamino)methyl]-6-hydroxy-

2H-Pyridazin-3-one, 2-[(diphenylamino)methyl]-6-hydroxy-

Cat. No.: B11105954
M. Wt: 293.32 g/mol
InChI Key: ZFMLKWCZAUEDOS-UHFFFAOYSA-N
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Description

2H-Pyridazin-3-one, 2-[(diphenylamino)methyl]-6-hydroxy-: is a derivative of pyridazinone, a heterocyclic compound containing nitrogen atoms at positions 1 and 2 in a six-membered ring and an oxygen atom at position 3. Pyridazinone derivatives have attracted significant attention due to their diverse pharmacological activities, including antihypertensive, platelet aggregation inhibitory, cardiotonic, analgesic, anti-inflammatory, antinociceptive, and antiulcer properties

Chemical Reactions Analysis

Types of Reactions: 2H-Pyridazin-3-one, 2-[(diphenylamino)methyl]-6-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 2H-Pyridazin-3-one, 2-[(diphenylamino)methyl]-6-hydroxy- serves as a versatile building block for the synthesis of new compounds with potential therapeutic benefits. Its ability to undergo various chemical reactions makes it an attractive target for drug design and development .

Biology: The compound has shown promise in biological studies for its potential to inhibit enzymes and modulate biological pathways. It has been investigated for its antimicrobial, antidiabetic, and anticancer properties .

Medicine: In medicine, pyridazinone derivatives, including 2H-Pyridazin-3-one, 2-[(diphenylamino)methyl]-6-hydroxy-, have been explored for their potential to treat various conditions such as hypertension, inflammation, and pain. Their diverse pharmacological activities make them valuable candidates for drug development .

Industry: Industrially, the compound is used in the synthesis of agrochemicals and other specialty chemicals. Its ability to form stable derivatives with specific properties makes it useful in various industrial applications .

Mechanism of Action

The mechanism of action of 2H-Pyridazin-3-one, 2-[(diphenylamino)methyl]-6-hydroxy- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulating the enzyme’s conformation. It may also interact with receptors to modulate signaling pathways, leading to therapeutic effects . The specific molecular targets and pathways involved depend on the functional groups present in the compound and the nature of the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 2H-Pyridazin-3-one, 2-[(diphenylamino)methyl]-6-hydroxy- is unique due to its specific functional groups, which confer distinct pharmacological properties. The presence of the diphenylamino and hydroxy groups enhances its ability to interact with biological targets, making it a valuable compound for drug design and development .

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

2-[(N-phenylanilino)methyl]-1H-pyridazine-3,6-dione

InChI

InChI=1S/C17H15N3O2/c21-16-11-12-17(22)20(18-16)13-19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-12H,13H2,(H,18,21)

InChI Key

ZFMLKWCZAUEDOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CN2C(=O)C=CC(=O)N2)C3=CC=CC=C3

Origin of Product

United States

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